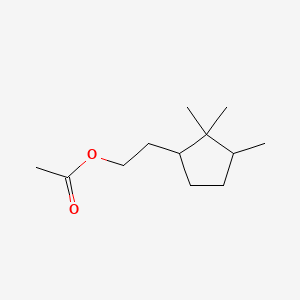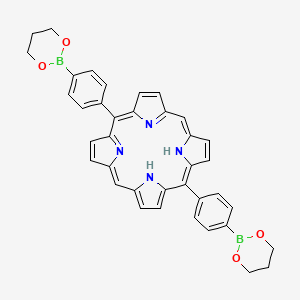
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of multiple amino acids, each contributing to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves the stepwise addition of amino acids in a specific sequence. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this peptide compound can be scaled up using automated peptide synthesizers. These machines can handle the repetitive nature of peptide synthesis, ensuring high yield and purity. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product.
化学反応の分析
Types of Reactions
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
科学的研究の応用
L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide.
類似化合物との比較
Similar Compounds
- L-Prolinamide,l-tyrosyl-L-Leucyl-L-threonyl-L-glutaminyl-L-a-glutamyl-L-threonyl-L-asparaginyl-L-Lysyl-L-valyl-L-a-glutamyl-L-threonyl-L-tyrosyl-L-Lysyl-L-a-glutamyl-L-glutaminyl-L-prolyl-l-leucyl-l-l
- This compound
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interactions with other molecules, making it valuable for various applications.
特性
分子式 |
C108H173N27O35 |
|---|---|
分子量 |
2409.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H173N27O35/c1-52(2)45-71(125-92(154)65(20-12-15-41-110)118-100(162)75(50-81(115)144)129-106(168)87(57(9)138)132-102(164)76(51-84(149)150)126-94(156)67(32-36-79(113)142)122-104(166)85(55(7)136)131-101(163)73(47-54(5)6)124-90(152)63(112)48-59-24-28-61(140)29-25-59)97(159)121-69(35-39-83(147)148)96(158)130-86(56(8)137)105(167)128-74(49-60-26-30-62(141)31-27-60)99(161)117-64(19-11-14-40-109)91(153)120-68(34-38-82(145)146)93(155)123-70(33-37-80(114)143)107(169)135-44-18-23-78(135)103(165)127-72(46-53(3)4)98(160)119-66(21-13-16-42-111)95(157)133-88(58(10)139)108(170)134-43-17-22-77(134)89(116)151/h24-31,52-58,63-78,85-88,136-141H,11-23,32-51,109-112H2,1-10H3,(H2,113,142)(H2,114,143)(H2,115,144)(H2,116,151)(H,117,161)(H,118,162)(H,119,160)(H,120,153)(H,121,159)(H,122,166)(H,123,155)(H,124,152)(H,125,154)(H,126,156)(H,127,165)(H,128,167)(H,129,168)(H,130,158)(H,131,163)(H,132,164)(H,133,157)(H,145,146)(H,147,148)(H,149,150)/t55-,56-,57-,58-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,85+,86+,87+,88+/m1/s1 |
InChIキー |
FBGPHGLVAVOXNN-PVQKTECESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)






